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Cat. No.: B1530411
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Executive Technical Summary
Compound: Olorofim (formerly F901318) Class: Orotomide (First-in-Class) Primary Indication:

Invasive Mold Infections (IMI) refractory to Azoles and Polyenes. Critical Distinction: Olorofim

represents a paradigm shift from membrane-targeting agents (Azoles, Polyenes) to intracellular

enzymatic inhibition (Pyrimidine Biosynthesis).

This guide objectively evaluates Olorofim's performance against multi-drug resistant (MDR)

fungal pathogens, specifically Aspergillus fumigatus (azole-resistant phenotypes) and the pan-

resistant Lomentospora prolificans. Unlike broad-spectrum agents, Olorofim exhibits a high-

precision spectrum: it is hyper-potent against specific molds but intrinsically inactive against

yeasts (Candida spp.) and Mucorales.

Part 1: Mechanistic Differentiation
To understand efficacy against resistant strains, one must first validate the lack of cross-

resistance. Current MDR strains often possess mutations in cyp51A (azoles) or altered

ergosterol content (polyenes). Olorofim bypasses these pathways entirely by targeting
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Dihydroorotate Dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis.[1]

[2]

Mechanism of Action (MOA) Pathway
The following diagram illustrates the divergence between the Olorofim target (DHODH) and the

standard Azole target (Ergosterol synthesis), confirming why cyp51A mutations do not affect

Olorofim susceptibility.
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Figure 1: Mechanistic divergence between Olorofim (Pyrimidine pathway) and Azoles

(Ergosterol pathway). Olorofim inhibition leads to cellular starvation of UMP, halting DNA/RNA

synthesis.
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Part 2: Comparative Efficacy Profile
The following data synthesizes in vitro potency (MIC ranges) against key resistant phenotypes.

Note the "Rescue Effect" of Olorofim in strains where Voriconazole fails.

Table 1: Efficacy Against Resistant Aspergillus
fumigatus
Comparison of MIC (µg/mL) against Wild Type (WT) vs. Azole-Resistant (TR34/L98H) strains.

Compound Target
WT A.
fumigatus
(MIC₉₀)

Azole-
Resistant
(TR34/L98H)

Interpretation

Olorofim DHODH 0.008 - 0.06 0.015 - 0.06

Retains full

potency. No

cross-resistance.

Voriconazole CYP51 0.25 - 0.5 > 8.0 (Resistant)

Failure in

TR34/L98H

strains.

Amphotericin B Membrane 0.5 - 1.0 0.5 - 1.0

Effective, but

nephrotoxicity

limits use.

Table 2: Efficacy Against "Pan-Resistant" Molds
Focus on Lomentospora prolificans and Scedosporium spp., which are historically refractory to

all standard therapies.
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Pathogen
Olorofim MIC
Range (µg/mL)

Voriconazole
MIC Range
(µg/mL)

Amphotericin
B MIC Range
(µg/mL)

Clinical
Implication

L. prolificans 0.06 - 0.25 4.0 - >16.0
>16.0 (Intrinsic

Resistance)

Breakthrough

Therapy. Only

reliable agent.

S. apiospermum 0.008 - 0.12 0.5 - 4.0 4.0 - >16.0

Superior potency

to standard of

care.

Fusarium spp. 0.06 - >8.0 2.0 - >16.0 1.0 - 4.0

Variable.

Species-

dependent

(check specific

strain).

Mucorales >16.0 (Inactive) N/A 0.5 - 1.0

Contraindicated.

Olorofim has NO

activity.

Part 3: Experimental Validation Protocol
Objective: Determine the Minimum Inhibitory Concentration (MIC) of Olorofim against a

filamentous fungus using CLSI M38-A3 standards. Critical Note: Olorofim is highly protein-

bound and requires specific solvent handling.

Reagents & Preparation[3][4][5]
Stock Solvent: 100% DMSO (Dimethyl sulfoxide). Do not use water or ethanol; Olorofim is

insoluble in aqueous media.

Test Medium: RPMI 1640 with MOPS buffer (0.165 M), pH 7.0.

Inoculum: Spore suspension adjusted to

CFU/mL.
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Step-by-Step Workflow
Dissolution: Dissolve Olorofim powder in DMSO to create a 1600 µg/mL stock.

Dilution Series: Perform 2-fold serial dilutions in DMSO, then dilute 1:50 into RPMI. Final

testing concentration range: 0.004 – 8 µg/mL.

Plating: Dispense 100 µL of drug dilution + 100 µL of inoculum into 96-well microdilution

plates.

Incubation:

Aspergillus/Lomentospora:[3][4] 35°C for 48 hours.

Scedosporium:[4][5][6] Extent to 72 hours if growth is slow.

Endpoint Reading (Crucial):

Unlike Azoles (often read at 50% inhibition), Olorofim endpoints are typically sharp.

Read at 100% Inhibition: The lowest concentration with no visible growth (optically clear

well) is the MIC.

Validation Logic (Self-Check)
Positive Control: Well with Inoculum + DMSO (no drug) must show heavy turbidity.

Negative Control: Well with RPMI only must be clear.

Solvent Control: Ensure final DMSO concentration is <1% to prevent solvent toxicity artifacts.
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Figure 2: CLSI M38-A3 adaptation for Olorofim susceptibility testing. Note the strict requirement

for DMSO solvation and 100% inhibition endpoint.

Part 4: Pharmacodynamics & Resistance Barrier
The "Genetic Barrier" Concept
Olorofim targets the Fungal Type 2 DHODH. Mammals use a structurally distinct mitochondrial

DHODH, ensuring low toxicity.

Resistance Frequency: Spontaneous resistance rates are low (

).

Mechanism of Resistance: Mutations in the pyrE gene (encoding DHODH).

Cross-Resistance: There is zero mechanistic overlap with Azoles or Echinocandins. A strain

resistant to Voriconazole (via cyp51A) and Caspofungin (via fks1) remains fully susceptible

to Olorofim.

Limitations (Scientific Integrity)
To maintain credibility, researchers must acknowledge:

Spectrum Gaps: Olorofim is inactive against Candida species (yeasts) and Mucorales (e.g.,

Rhizopus).[7] This is likely due to phylogenetic divergence in the DHODH enzyme structure

in these clades.

Antagonism: Some in vitro studies suggest antagonism when Olorofim is combined with

Voriconazole against specific Aspergillus strains.[8][9][10] Monotherapy is currently the

investigated standard for resistant molds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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